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Introduction
UMB298 is a potent and selective small molecule inhibitor of the bromodomains of the CREB-

binding protein (CBP) and p300, which are closely related histone acetyltransferases (HATs).[1]

These proteins play a critical role in transcriptional regulation by acetylating histone tails,

particularly H3K27, and other nuclear proteins.[1][2] Dysregulation of CBP/p300 activity is

implicated in various diseases, including cancer, making them attractive therapeutic targets.[1]

In acute myeloid leukemia (AML), for instance, CBP/p300 are involved in leukemogenesis, and

their inhibition has been shown to suppress cancer cell growth.[3] UMB298 exhibits significant

selectivity for CBP over other bromodomains like BRD4, with IC50 values of 72 nM for CBP

and 5193 nM for BRD4. Its mechanism of action involves displacing CBP/p300 from acetylated

lysine residues on chromatin, leading to a reduction in histone acetylation at specific genomic

loci and subsequent modulation of gene expression. One of the key downstream effects of

UMB298 in AML cells is the reduction of H3K27ac levels and the depletion of the MYC

oncoprotein, a critical driver of cancer cell proliferation.

Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the in vivo

interaction of proteins with DNA. When used in conjunction with UMB298, ChIP assays can

elucidate the genome-wide or locus-specific changes in CBP/p300 occupancy and histone

acetylation patterns, providing valuable insights into the drug's mechanism of action and its

impact on the regulation of target genes.
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Data Presentation
The following tables summarize representative quantitative data from a hypothetical ChIP-

qPCR experiment investigating the effect of UMB298 on H3K27ac marks at the promoter of the

MYC gene and a control gene in a human AML cell line (e.g., MOLM-13).

Table 1: Effect of UMB298 on H3K27ac Enrichment at the MYC Promoter

Treatment Antibody Target Locus
Fold Enrichment
(vs. IgG)

Vehicle (DMSO) Anti-H3K27ac MYC Promoter 25.4 ± 2.8

UMB298 (1 µM) Anti-H3K27ac MYC Promoter 8.2 ± 1.5

Vehicle (DMSO) Normal Rabbit IgG MYC Promoter 1.0 ± 0.2

UMB298 (1 µM) Normal Rabbit IgG MYC Promoter 0.9 ± 0.3

Table 2: Effect of UMB298 on H3K27ac Enrichment at a Control Locus (e.g., GAPDH

Promoter)

Treatment Antibody Target Locus
Fold Enrichment
(vs. IgG)

Vehicle (DMSO) Anti-H3K27ac GAPDH Promoter 18.5 ± 2.1

UMB298 (1 µM) Anti-H3K27ac GAPDH Promoter 17.9 ± 2.5

Vehicle (DMSO) Normal Rabbit IgG GAPDH Promoter 1.1 ± 0.4

UMB298 (1 µM) Normal Rabbit IgG GAPDH Promoter 1.0 ± 0.3
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Caption: Mechanism of UMB298 action on CBP/p300 and gene expression.
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Caption: Experimental workflow for a Chromatin Immunoprecipitation (ChIP) assay.
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Experimental Protocols
Detailed Protocol for ChIP Assay with UMB298
This protocol is designed for cultured cells (e.g., human AML cell lines) grown in 10 cm plates.

Adjust volumes and cell numbers proportionally for different culture formats.

Materials:

UMB298 (stock solution in DMSO)

Cell culture medium and supplements

Phosphate-buffered saline (PBS), ice-cold

Formaldehyde, 37% solution

Glycine, 1.25 M solution

Protease inhibitor cocktail

Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)

ChIP Dilution Buffer (e.g., 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 1.1%

Triton X-100, 0.01% SDS)

Wash Buffer 1 (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100,

0.1% SDS)

Wash Buffer 2 (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 2 mM EDTA, 1% Triton X-100,

0.1% SDS)

Wash Buffer 3 (e.g., 10 mM Tris-HCl pH 8.0, 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1%

deoxycholate)

TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Elution Buffer (100 mM NaHCO₃, 1% SDS)
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Protein A/G magnetic beads

Anti-H3K27ac antibody (ChIP-grade)

Normal Rabbit IgG (ChIP-grade)

RNase A (10 mg/mL)

Proteinase K (20 mg/mL)

DNA purification kit or Phenol:Chloroform:Isoamyl alcohol

qPCR primers for target and control regions

qPCR master mix

Procedure:

Cell Treatment and Cross-linking:

1. Culture cells to a density of approximately 1-2 x 10⁷ cells per 10 cm plate.

2. Treat cells with the desired concentration of UMB298 or vehicle (DMSO) for the specified

time (e.g., 24 hours).

3. Add formaldehyde directly to the culture medium to a final concentration of 1% and

incubate for 10 minutes at room temperature with gentle shaking.

4. Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M

and incubate for 5 minutes at room temperature.

5. Wash cells twice with ice-cold PBS.

Cell Lysis and Chromatin Shearing:

1. Scrape cells in ice-cold PBS containing protease inhibitors and pellet by centrifugation.

2. Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10-15 minutes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b8180657?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8180657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Sonicate the lysate on ice to shear chromatin to an average fragment size of 200-1000 bp.

Optimization of sonication conditions is critical for each cell type and sonicator.

4. Centrifuge the sonicated lysate at high speed to pellet cell debris. Transfer the supernatant

(chromatin) to a new tube.

Immunoprecipitation:

1. Dilute the chromatin with ChIP Dilution Buffer. Save a small aliquot (e.g., 1-2%) as the

"input" control.

2. Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at

4°C.

3. Pellet the beads and transfer the pre-cleared chromatin to a new tube.

4. Add the anti-H3K27ac antibody or control IgG to the chromatin and incubate overnight at

4°C with rotation.

5. Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and

incubate for 2-4 hours at 4°C with rotation.

Washing:

1. Pellet the beads on a magnetic stand and discard the supernatant.

2. Perform sequential washes of the beads with Wash Buffer 1, Wash Buffer 2, Wash Buffer

3, and finally twice with TE Buffer. Each wash should be for 5-10 minutes at 4°C with

rotation.

Elution and Reverse Cross-linking:

1. Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C for 15-

30 minutes with vortexing.

2. Pellet the beads and transfer the supernatant to a new tube.
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3. Reverse the cross-links for both the eluted samples and the input control by incubating at

65°C for at least 6 hours or overnight.

DNA Purification:

1. Treat the samples with RNase A at 37°C for 30 minutes, followed by Proteinase K at 45°C

for 1-2 hours.

2. Purify the DNA using a commercial DNA purification kit or by phenol:chloroform extraction

and ethanol precipitation.

3. Resuspend the purified DNA in nuclease-free water or TE buffer.

Quantitative PCR (qPCR) Analysis:

1. Perform qPCR using primers specific for the promoter regions of the target gene (e.g.,

MYC) and a negative control region where H3K27ac is not expected to change with

UMB298 treatment.

2. Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.

3. Determine the fold enrichment by normalizing the signal from the specific antibody to the

signal from the IgG control.

This comprehensive guide provides the necessary information for researchers to successfully

perform and interpret ChIP assays with the CBP/p300 bromodomain inhibitor UMB298,

enabling a deeper understanding of its epigenetic mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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